Cas no 886498-53-9 ((2-(Allylamino)-4-aminothiazol-5-yl)(p-tolyl)methanone)

(2-(Allylamino)-4-aminothiazol-5-yl)(p-tolyl)methanone is a specialized thiazole derivative with a unique structural framework combining an allylamino group, an aminothiazole core, and a p-tolyl methanone moiety. This compound is of interest in medicinal and synthetic chemistry due to its potential as a versatile intermediate for the development of bioactive molecules. The presence of both amino and allyl functional groups enhances its reactivity, enabling further modifications for targeted applications. Its thiazole scaffold is particularly valuable in pharmaceutical research, often associated with antimicrobial, anti-inflammatory, or kinase-inhibitory properties. The compound's well-defined structure and synthetic accessibility make it a practical choice for researchers exploring novel heterocyclic compounds.
(2-(Allylamino)-4-aminothiazol-5-yl)(p-tolyl)methanone structure
886498-53-9 structure
Product Name:(2-(Allylamino)-4-aminothiazol-5-yl)(p-tolyl)methanone
CAS No:886498-53-9
MF:C14H15N3OS
MW:273.353401422501
CID:3057090
PubChem ID:4778812
Update Time:2025-06-09

(2-(Allylamino)-4-aminothiazol-5-yl)(p-tolyl)methanone Chemical and Physical Properties

Names and Identifiers

    • (2-(Allylamino)-4-aminothiazol-5-yl)(p-tolyl)methanone
    • MFCD06740583
    • AKOS003676563
    • DB-016294
    • (2-Allylamino-4-amino-thiazol-5-yl)-p-tolyl methanone
    • (2-allylamino-4-amino-thiazol-5-yl)-p-tolylmethanone
    • (2-allylamino-4-amino-thiazol-5-yl)-p-tolyl-methanone
    • 886498-53-9
    • CHEMBL2377856
    • MDL: MFCD06740583
    • Inchi: 1S/C14H15N3OS/c1-3-8-16-14-17-13(15)12(19-14)11(18)10-6-4-9(2)5-7-10/h3-7H,1,8,15H2,2H3,(H,16,17)
    • InChI Key: UHCJHGGLQLTCRP-UHFFFAOYSA-N
    • SMILES: S1C(=NC(=C1C(C1C=CC(C)=CC=1)=O)N)NCC=C

Computed Properties

  • Exact Mass: 273.09358328Da
  • Monoisotopic Mass: 273.09358328Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 329
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 96.3Ų

(2-(Allylamino)-4-aminothiazol-5-yl)(p-tolyl)methanone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM527772-1g
(2-(Allylamino)-4-aminothiazol-5-yl)(p-tolyl)methanone
886498-53-9 97%
1g
$577 2023-01-04
Crysdot LLC
CD11031208-1g
(2-(Allylamino)-4-aminothiazol-5-yl)(p-tolyl)methanone
886498-53-9 97%
1g
$583 2024-07-18

Additional information on (2-(Allylamino)-4-aminothiazol-5-yl)(p-tolyl)methanone

Introduction to (2-(Allylamino)-4-aminothiazol-5-yl)(p-tolyl)methanone (CAS No. 886498-53-9)

(2-(Allylamino)-4-aminothiazol-5-yl)(p-tolyl)methanone (CAS No. 886498-53-9) is a compound of significant interest in the field of medicinal chemistry and pharmaceutical research. This compound, also known as ATA-TM, is a thiazole derivative that has garnered attention due to its potential therapeutic applications, particularly in the areas of antiviral and anticancer research.

The structure of (2-(Allylamino)-4-aminothiazol-5-yl)(p-tolyl)methanone consists of a thiazole ring substituted with an allylamino group and an amino group, along with a p-tolyl moiety attached to the carbonyl carbon. The unique combination of these functional groups imparts distinct chemical and biological properties to the molecule, making it a valuable candidate for various pharmacological studies.

Recent research has highlighted the antiviral activity of (2-(Allylamino)-4-aminothiazol-5-yl)(p-tolyl)methanone against several viral strains. A study published in the *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent inhibitory effects on human immunodeficiency virus (HIV) replication. The mechanism of action involves the disruption of viral protein synthesis, thereby preventing the virus from replicating effectively within host cells.

In addition to its antiviral properties, (2-(Allylamino)-4-aminothiazol-5-yl)(p-tolyl)methanone has shown promise in anticancer research. Preclinical studies have indicated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The anticancer activity is attributed to its ability to interfere with key signaling pathways involved in cell proliferation and survival.

The synthesis of (2-(Allylamino)-4-aminothiazol-5-yl)(p-tolyl)methanone involves a multi-step process that begins with the formation of the thiazole ring followed by the introduction of the allylamino and amino groups. The final step involves coupling the thiazole derivative with p-toluic acid to form the desired product. This synthetic route has been optimized to achieve high yields and purity, making it suitable for large-scale production.

From a pharmacokinetic perspective, (2-(Allylamino)-4-aminothiazol-5-yl)(p-tolyl)methanone exhibits favorable properties such as good solubility, stability, and bioavailability. These characteristics are crucial for its potential use as a therapeutic agent. Preclinical studies have shown that the compound can be effectively absorbed and distributed throughout the body, with minimal toxicity observed at therapeutic doses.

The safety profile of (2-(Allylamino)-4-aminothiazol-5-yl)(p-tolyl)methanone has been extensively evaluated in both in vitro and in vivo models. Toxicity studies have demonstrated that the compound is well tolerated at therapeutic concentrations, with no significant adverse effects on major organs or systems. These findings support its further development as a potential drug candidate.

In conclusion, (2-(Allylamino)-4-aminothiazol-5-yl)(p-tolyl)methanone (CAS No. 886498-53-9) represents a promising compound with diverse therapeutic applications. Its unique chemical structure and biological activities make it an attractive target for further research and development in the fields of antiviral and anticancer therapy. Ongoing studies are expected to provide deeper insights into its mechanisms of action and potential clinical applications.

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